(S)-2-FmocNH-6-(dimethylamino)hexanoic acid
Overview
Description
(S)-2-FmocNH-6-(dimethylamino)hexanoic acid is a synthetic amino acid derivative commonly used in peptide synthesis. The compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group, which is essential for solid-phase peptide synthesis. The presence of a dimethylamino group in the side chain enhances its reactivity and solubility, making it a valuable building block in the synthesis of complex peptides and proteins.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-FmocNH-6-(dimethylamino)hexanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of (S)-2-amino-6-(dimethylamino)hexanoic acid is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.
Purification: The resulting Fmoc-protected amino acid is purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors under controlled conditions to ensure high yield and purity.
Automated Purification: Advanced purification techniques, including high-performance liquid chromatography (HPLC), are employed to achieve the desired purity levels required for pharmaceutical and research applications.
Chemical Reactions Analysis
Types of Reactions: (S)-2-FmocNH-6-(dimethylamino)hexanoic acid undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group for further reactions.
Coupling Reactions: The free amino group can participate in peptide bond formation with carboxyl groups of other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions:
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Coupling: DIC and HOBt in DMF or dichloromethane (DCM) are used for peptide coupling reactions.
Major Products: The major products formed from these reactions are peptides and proteins with specific sequences and functionalities, depending on the intended application.
Scientific Research Applications
(S)-2-FmocNH-6-(dimethylamino)hexanoic acid has diverse applications in scientific research, including:
Peptide Synthesis: It is widely used in the synthesis of peptides and proteins for research in biochemistry and molecular biology.
Drug Development: The compound is employed in the development of peptide-based therapeutics, including enzyme inhibitors and receptor agonists/antagonists.
Bioconjugation: It serves as a building block for the conjugation of peptides to other biomolecules, such as antibodies and nucleic acids, for diagnostic and therapeutic purposes.
Material Science: The compound is used in the design of peptide-based materials with specific properties, such as hydrogels and nanomaterials.
Mechanism of Action
The mechanism of action of (S)-2-FmocNH-6-(dimethylamino)hexanoic acid is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to build the desired peptide or protein sequence.
Comparison with Similar Compounds
(S)-2-FmocNH-6-(methylamino)hexanoic acid: Similar structure but with a methylamino group instead of a dimethylamino group.
(S)-2-FmocNH-6-(ethylamino)hexanoic acid: Similar structure but with an ethylamino group instead of a dimethylamino group.
(S)-2-FmocNH-6-(propylamino)hexanoic acid: Similar structure but with a propylamino group instead of a dimethylamino group.
Uniqueness: The presence of the dimethylamino group in (S)-2-FmocNH-6-(dimethylamino)hexanoic acid enhances its solubility and reactivity compared to its analogs with different alkylamino groups. This makes it particularly useful in applications requiring high reactivity and solubility, such as in the synthesis of complex peptides and proteins.
Properties
IUPAC Name |
6-(dimethylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O4/c1-25(2)14-8-7-13-21(22(26)27)24-23(28)29-15-20-18-11-5-3-9-16(18)17-10-4-6-12-19(17)20/h3-6,9-12,20-21H,7-8,13-15H2,1-2H3,(H,24,28)(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DCFIJZOUZZCQOO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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